molecular formula C22H20Cl2N2O3 B11507933 6,8-dichloro-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

6,8-dichloro-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B11507933
M. Wt: 431.3 g/mol
InChI Key: GWTLPZXEPCXVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-DICHLORO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 6,8-DICHLORO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the chromenone core, followed by the introduction of the piperazine moiety and the chlorination of specific positions on the chromenone ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the chromenone ring.

    Substitution: The chlorine atoms on the chromenone ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-DICHLORO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 6,8-DICHLORO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE include other chromenone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 6,8-DICHLORO-3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H20Cl2N2O3

Molecular Weight

431.3 g/mol

IUPAC Name

6,8-dichloro-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H20Cl2N2O3/c1-13-3-4-14(2)19(9-13)25-5-7-26(8-6-25)21(27)17-11-15-10-16(23)12-18(24)20(15)29-22(17)28/h3-4,9-12H,5-8H2,1-2H3

InChI Key

GWTLPZXEPCXVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.